molecular formula C20H23NO5S B11649898 5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester

5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B11649898
M. Wt: 389.5 g/mol
InChI Key: ZXGFNOQTZBYVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with a unique structure. Let’s break it down:

    Name: 5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester

    Formula: CHNOS

    Molecular Weight: Approximately 353.4 g/mol

Preparation Methods

The synthetic routes for this compound involve several steps

    Step 1: Start with a suitable precursor, such as 4-methyl-thiophene-3-carboxylic acid.

    Step 2: Introduce the acetyl group (CHC=O) at position 5.

    Step 3: Attach the phenoxy group (2,3-dimethyl-phenoxy) via acetylamino linkage.

    Step 4: Finally, esterify the carboxylic acid group with ethanol to obtain the ethyl ester.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The acetyl group (CHC=O) can be oxidized to a carboxylic acid (COOH).

    Reduction: Reduction of the carbonyl group (C=O) can yield an alcohol (CHCH(OH)).

    Substitution: The phenoxy group can be substituted with other functional groups.

    Common Reagents: Palladium catalysts (e.g., Pd/C), boron reagents (e.g., boronic acids), and various bases.

    Major Products: Ethyl ester derivatives, carboxylic acids, and substituted thiophenes.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in materials science and organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure, reactivity, and applications to related molecules in the same chemical family.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-6-25-20(24)17-13(4)18(14(5)22)27-19(17)21-16(23)10-26-15-9-7-8-11(2)12(15)3/h7-9H,6,10H2,1-5H3,(H,21,23)

InChI Key

ZXGFNOQTZBYVSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.